![molecular formula C21H22ClN3O3 B5129368 1-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5129368.png)
1-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CP-93,129 is a pyrrolidine-based compound that was first synthesized in the 1990s. It belongs to the class of compounds known as piperazine derivatives and has been shown to have high affinity for the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily located in the mesolimbic and mesocortical regions of the brain. It has been implicated in the regulation of reward, motivation, and mood, making it a potential target for the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
CP-93,129 acts as a selective antagonist at the dopamine D3 receptor. By blocking the activity of this receptor, it is thought to modulate the release of dopamine in the mesolimbic and mesocortical regions of the brain, which are involved in reward, motivation, and mood regulation.
Biochemical and Physiological Effects:
CP-93,129 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to decrease the self-administration of drugs of abuse, such as cocaine and heroin. It has also been shown to increase the activity of dopamine neurons in the mesolimbic and mesocortical regions of the brain, which are involved in reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CP-93,129 is that it has high affinity and selectivity for the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on CP-93,129. One area of interest is its potential application in the treatment of addiction. Animal studies have shown that it can decrease the self-administration of drugs of abuse, but more research is needed to determine its efficacy in humans. Another area of interest is its potential application in the treatment of depression and schizophrenia. Studies have shown that it can modulate the release of dopamine in the mesolimbic and mesocortical regions of the brain, which are implicated in these disorders. Finally, more research is needed to determine the long-term effects of CP-93,129 on the dopamine D3 receptor and its potential for use in clinical settings.
In conclusion, CP-93,129 is a pyrrolidine-based compound that has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders. It acts as a selective antagonist at the dopamine D3 receptor and has been shown to have a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, it remains a valuable tool for studying the role of the dopamine D3 receptor in various disorders. Future research on CP-93,129 will likely focus on its potential application in the treatment of addiction, depression, and schizophrenia, as well as its long-term effects on the dopamine D3 receptor.
Métodos De Síntesis
The synthesis of CP-93,129 involves the condensation of 1-(3-chlorophenyl)-3-pyrrolidinone with 4-(2-methoxyphenyl)piperazine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
CP-93,129 has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders. It has been shown to have high affinity for the dopamine D3 receptor, making it a potential target for the treatment of addiction, depression, and schizophrenia.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-28-19-8-3-2-7-17(19)23-9-11-24(12-10-23)18-14-20(26)25(21(18)27)16-6-4-5-15(22)13-16/h2-8,13,18H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJGVNZZTSPELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B5129287.png)

![4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5129296.png)
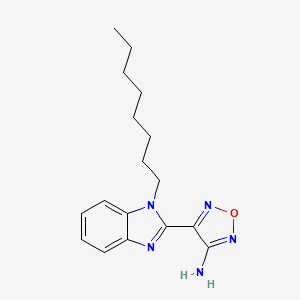
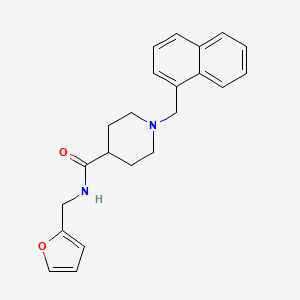
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(benzyloxy)-2-propanol dihydrochloride](/img/structure/B5129313.png)
![N-(1-{1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5129314.png)
![6-({[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5129335.png)
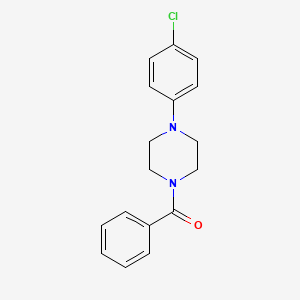
![3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide](/img/structure/B5129347.png)
![2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5129360.png)
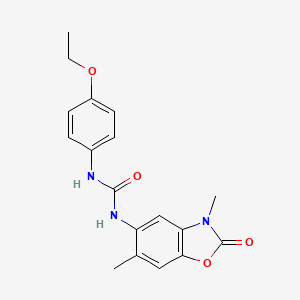
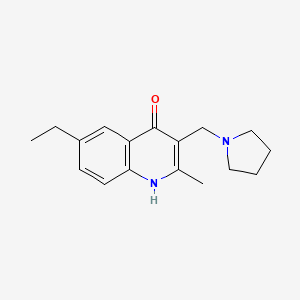
![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5129372.png)